![molecular formula C24H25ClFNO7S B569539 5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate maleate CAS No. 1373350-61-8](/img/structure/B569539.png)

5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate maleate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

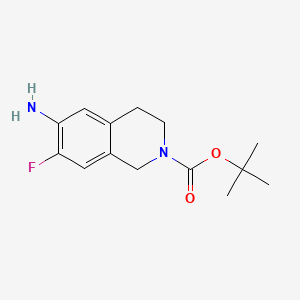

The compound “5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate maleate” is a member of the class of thienopyridines . It is a 2-acetoxy-4,5,6,7-tetrahydrothieno[3,2-c]pyridine in which the amino hydrogen is replaced by a 2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl group .

Molecular Structure Analysis

The molecular structure of this compound includes a thienopyridine core, a cyclopropyl group, a 2-fluorophenyl group, and a 2-oxopentyl group . The InChI code for this compound is1S/C20H20FNO3S/c1-12(23)25-18-10-14-11-22(9-8-17(14)26-18)19(20(24)13-6-7-13)15-4-2-3-5-16(15)21/h2-5,10,13,19H,6-9,11H2,1H3 . Physical And Chemical Properties Analysis

This compound has a molecular weight of 373.44 . The compound is a solid and its solubility in DMSO is greater than 5 mg/mL when warmed at 60 °C . The storage temperature is 2-8°C .Wissenschaftliche Forschungsanwendungen

Developments in Synthetic Methodologies

Synthesis of Antiplatelet and Antithrombotic Drugs : A review on the synthesis of (S)-clopidogrel, a thienopyridine-class antithrombotic and antiplatelet drug, highlights the significance of facile synthetic approaches due to its high demand. The review discusses various synthetic methodologies, aiming to benefit the scientific community for further developments in synthetic methods for (S)-clopidogrel and similar compounds (Saeed et al., 2017).

Mechanisms of Action in Drug Design

Design of Kinase Inhibitors : Research on p38α MAP kinase inhibitors showcases the use of synthetic compounds with tri- and tetra-substituted imidazole scaffolds. These inhibitors, designed for their selective inhibition of proinflammatory cytokine release, illustrate the application of chemical synthesis in developing therapeutic agents with specific mechanisms of action (Scior et al., 2011).

Neuroprotective and Behavioral Properties

Neuroprotective Effects : A review on Flupirtine, a non-opioid analgesic, outlines its neuroprotective, anticonvulsant, and myorelaxant effects, alongside its potential in reversing akinesia and rigidity. This demonstrates the application of chemical compounds in addressing neurological conditions (Schuster et al., 1998).

Fluorinated Pyrimidines in Cancer Treatment

Advances in Fluorine Chemistry : A review discusses the contributions of fluorine chemistry to the use of fluorinated pyrimidines in cancer treatment. This includes insights into 5-FU synthesis and the roles of RNA and DNA modifying enzymes, highlighting the interplay between chemical synthesis and therapeutic application (Gmeiner, 2020).

Environmental Impact and Sorption Studies

Sorption of Phenoxy Herbicides : A review on the sorption of 2,4-D and other phenoxy herbicides to soil and minerals addresses environmental considerations. This study underscores the relevance of understanding chemical interactions with the environment for effective management and mitigation of potential ecological impacts (Werner et al., 2012).

Wirkmechanismus

Target of Action

The primary target of this compound is the proton pump (H+, K+ –ATPase) . This enzyme plays a crucial role in the final step of gastric acid secretion in the stomach’s parietal cells .

Mode of Action

The compound acts as a potassium competitive acid blocker (P-CAB) . It inhibits the binding of potassium ions to the H+, K+ –ATPase, thereby terminating gastric acid secretion . This action is competitive and reversible .

Biochemical Pathways

The compound affects the gastric acid secretion pathway in the stomach’s parietal cells . By inhibiting the proton pump, it disrupts the exchange of H+ and K+ ions across the gastric membrane, leading to a decrease in gastric acid production .

Result of Action

The primary result of the compound’s action is a powerful and sustained inhibition of gastric acid secretion . This can help in the management of conditions like gastroesophageal reflux disease (GERD), where there is an overproduction of gastric acid.

Eigenschaften

IUPAC Name |

(Z)-but-2-enedioic acid;[5-[5-chloro-1-(2-fluorophenyl)-2-oxopentyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClFNO3S.C4H4O4/c1-13(24)26-19-11-14-12-23(10-8-18(14)27-19)20(17(25)7-4-9-21)15-5-2-3-6-16(15)22;5-3(6)1-2-4(7)8/h2-3,5-6,11,20H,4,7-10,12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJFZCTYFGYRFMQ-BTJKTKAUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)CCCCl.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)CCCCl.C(=C\C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClFNO7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1373350-61-8 |

Source

|

| Record name | 5-(5-chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1S)-2-Hydroxy-1-methylethyl]-2-nitrobenzenesulfonamide](/img/structure/B569457.png)

![[1,2]Oxazolo[4,5-G]quinoxaline](/img/structure/B569475.png)

![[(19S)-7-Acetyloxy-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-8-yl]methyl acetate](/img/structure/B569476.png)

![[(19S)-7,19-Diacetyloxy-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-8-yl]methyl acetate](/img/structure/B569477.png)